11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
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Overview
Description
11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the thiazolidinone moiety, and the final coupling with undecanoic acid. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Disilane-bridged architectures: These compounds share some structural similarities and are used in advanced materials science.
Uniqueness
What sets 11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid apart is its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C35H43N3O4S2 |
---|---|
Molecular Weight |
633.9 g/mol |
IUPAC Name |
11-[(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C35H43N3O4S2/c1-25(2)24-42-30-19-18-27(21-26(30)3)33-28(23-38(36-33)29-15-11-10-12-16-29)22-31-34(41)37(35(43)44-31)20-14-9-7-5-4-6-8-13-17-32(39)40/h10-12,15-16,18-19,21-23,25H,4-9,13-14,17,20,24H2,1-3H3,(H,39,40)/b31-22- |
InChI Key |
ABBFWCNUWDTHET-VAMRJTSQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)OCC(C)C |
Origin of Product |
United States |
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